molecular formula C21H20N2O2S B2594080 (7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1797092-41-1

(7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2594080
CAS No.: 1797092-41-1
M. Wt: 364.46
InChI Key: MFUXXGPODUYNHS-UHFFFAOYSA-N
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Description

The compound (7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone is a methanone derivative featuring a 1,4-thiazepane ring substituted with a phenyl group at the 7-position and a 5-phenylisoxazole moiety. This structure combines two heterocyclic systems (thiazepane and isoxazole) linked via a ketone bridge.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c24-21(18-15-19(25-22-18)16-7-3-1-4-8-16)23-12-11-20(26-14-13-23)17-9-5-2-6-10-17/h1-10,15,20H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUXXGPODUYNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C16_{16}H14_{14}N2_{2}O1_{1}S
  • Molecular Weight: 278.36 g/mol
  • CAS Number: 74038-56-5

The structure includes a thiazepan ring and an isoxazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For example, research indicates that derivatives of thiazepan and isoxazole exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells (A549).

Table 1: Summary of Anticancer Activities

CompoundCell LineConcentration (μg/mL)% Cell ViabilityMechanism of Action
Thiazepan derivativeMCF-725030%Inhibition of cell proliferation
Isoxazole derivativeA54930025%Induction of apoptosis

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Proliferation: Studies show that compounds with similar structures can inhibit the proliferation of cancer cells by interfering with cell cycle progression.
  • Induction of Apoptosis: Some derivatives promote apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
  • DNA Damage Response: Certain compounds can induce DNA damage, leading to cell death in rapidly dividing cells.

Case Studies

  • Study on MCF-7 Cells:
    • A study evaluated the effects of a thiazepan-isoxazole hybrid on MCF-7 breast cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations above 250 μg/mL, suggesting its potential as an anticancer agent without causing DNA fragmentation, indicating a non-apoptotic mode of action .
  • Evaluation Against A549 Cells:
    • Another study assessed the cytotoxic effects on A549 lung cancer cells. The results indicated that at a concentration of 300 μg/mL, the compound reduced cell viability by 75%, with evidence pointing towards both antiproliferative and apoptotic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Methanone Derivatives

While direct studies on (7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone are absent, comparisons can be drawn to structurally related methanone-based compounds documented in the literature. Below is an analysis of key analogs:

Methanones with Isoxazole Moieties

  • Example: The synthesis of 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) involves coupling a pyrazole-thiophene system with a ketone group . Unlike the target compound, this derivative lacks the thiazepane ring but shares the isoxazole-like heterocyclic framework.

Methanones with Thiazepane or Similar Heterocycles

  • Example: Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone incorporate triazole and sulfonyl groups linked via a methanone bridge . While the thiazepane ring is absent, the use of sulfur-containing heterocycles (e.g., triazole-thioether) highlights the role of sulfur in modulating lipophilicity and metabolic stability.

Functionalized Methanones in UV Absorbers

  • Example: Chimassorb®81 (2-hydroxy-4-(octyloxy)-phenylmethanone) is a commercial UV-B absorber with a benzophenone core . Though structurally simpler, its methanone group and substituted phenyl rings emphasize the importance of electron-withdrawing groups (e.g., hydroxyl, alkoxy) in UV absorption. The target compound’s phenyl-isoxazole system may similarly influence its electronic properties.

Structural and Functional Contrasts

Feature Target Compound Analogous Compounds
Core Heterocycles 1,4-Thiazepane + Isoxazole Triazole (e.g., ), Pyrazole-thiophene (e.g., )
Substituents Phenyl groups at 7- and 5-positions Sulfonyl, cyano, fluorophenyl groups (e.g., )
Ketone Functionality Central methanone bridge Similar in all analogs (e.g., )
Potential Applications Hypothetical: Enzyme modulation, CNS targets UV protection (e.g., ), Antifungal/kinase inhibition (e.g., )

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